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Compound of Interest

Compound Name: Acifran

Cat. No.: B15604001 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of in silico predictions of Acifran's binding to its target receptors

with corresponding in vitro experimental data. This analysis serves to validate the accuracy of

computational models and offer insights into the drug's mechanism of action.

Acifran, a potent hypolipidemic agent, is a known agonist of the high-affinity niacin receptor

GPR109A (HCAR2) and the low-affinity niacin receptor GPR109B (HCAR3). Computational, or

in silico, methods such as molecular docking and molecular dynamics simulations are pivotal in

modern drug discovery for predicting how a ligand like Acifran will bind to its protein target.

However, these predictions must be rigorously validated by experimental in vitro data to ensure

their accuracy and relevance.

This guide compares the computationally predicted binding energies of Acifran with

experimentally determined functional potencies and binding affinities for Acifran and other

relevant compounds.

In Silico vs. In Vitro Data Comparison
The following table summarizes the available computational predictions for Acifran's binding

and the experimental in vitro data for Acifran and comparator compounds, including Niacin,

Acipimox, and the potent GPR109A agonist MK-6892. It is important to note that a direct

comparison between the calculated binding free energy (ΔG) from in silico studies and the

experimentally determined half-maximal effective concentration (EC50) or dissociation constant

(Kd) requires careful interpretation. While ΔG is a theoretical prediction of binding affinity, EC50

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 2 Tech Support

https://www.benchchem.com/product/b15604001?utm_src=pdf-interest
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/product/b15604001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reflects the functional potency of a compound in a cell-based assay, and Kd is a direct measure

of binding affinity.

Compound Target Receptor

In Silico Predicted
Binding Free
Energy (MM/PBSA)
(kcal/mol)

In Vitro
Experimental Data

Acifran GPR109A (HCAR2) -
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binding-with-in-vitro-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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